alpha-Toluenesulfono-p-toluidide
Description
Structurally, it consists of a toluenesulfonyl group (C₇H₇SO₂) linked to the amine group of p-toluidine (C₆H₄(CH₃)NH₂). While direct data on this specific compound are absent in the provided evidence, inferences can be drawn from structurally related compounds like p-toluenesulfonic acid, p-toluenesulfonyl chloride, and other sulfonamide derivatives .
Properties
CAS No. |
5434-03-7 |
|---|---|
Molecular Formula |
C14H15NO2S |
Molecular Weight |
261.34 g/mol |
IUPAC Name |
N-(4-methylphenyl)-1-phenylmethanesulfonamide |
InChI |
InChI=1S/C14H15NO2S/c1-12-7-9-14(10-8-12)15-18(16,17)11-13-5-3-2-4-6-13/h2-10,15H,11H2,1H3 |
InChI Key |
YEIBHZWRMVSTRN-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)NS(=O)(=O)CC2=CC=CC=C2 |
Canonical SMILES |
CC1=CC=C(C=C1)NS(=O)(=O)CC2=CC=CC=C2 |
Other CAS No. |
5434-03-7 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of alpha-Toluenesulfono-p-toluidide typically involves the reaction of benzenesulfonyl chloride with benzylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at room temperature.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
alpha-Toluenesulfono-p-toluidide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often require catalysts like sulfuric acid (H2SO4) or aluminum chloride (AlCl3).
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Various substituted benzene derivatives, depending on the substituent introduced.
Scientific Research Applications
alpha-Toluenesulfono-p-toluidide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of alpha-Toluenesulfono-p-toluidide involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of certain enzymes by binding to their active sites. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects. For example, sulfonamide derivatives are known to inhibit carbonic anhydrase, an enzyme involved in regulating pH and fluid balance in tissues.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key properties and applications of α-toluenesulfono-p-toluidide and related compounds, based on evidence and structural analogs:
Reactivity and Functional Differences
- Acidity: p-Toluenesulfonic acid (pKa ~ -2) is significantly more acidic than α-toluenesulfono-p-toluidide, which lacks a free sulfonic acid group .
- Nucleophilicity: The sulfonamide group in α-toluenesulfono-p-toluidide is less reactive than the sulfonyl chloride group in p-toluenesulfonyl chloride, making the latter more suitable for electrophilic substitutions .
- Stability : Sodium p-toluenesulfinate is hygroscopic but stable in dry environments, whereas p-toluenesulfonyl chloride degrades rapidly in moisture .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
